6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6,6-Dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 3-methylbenzyl sulfanyl substituent at position 2, and two methyl groups at position 6 (Figure 1).
Propriétés
IUPAC Name |
6,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-13(7-12)11-25-18-21-17-20-15-8-19(2,3)9-16(24)14(15)10-23(17)22-18/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOEXXEDADJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CC(CC4=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline moiety through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate compound with thiol derivatives under mild conditions.
Methyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or quinazoline rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or quinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have demonstrated that compounds similar to 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit significant antitumor properties. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit topoisomerases or other critical enzymes in the DNA replication process of cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a related compound that exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising lead for further development.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens. Research has indicated that triazoloquinazoline derivatives can disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Mechanism of Action : Similar compounds have been shown to interact with ribosomal RNA or bacterial enzymes critical for cell wall biosynthesis.
- Case Study : An investigation into the antibacterial effects of related compounds revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Synthesis and Derivatives
The synthesis of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves multi-step reactions starting from readily available precursors. The synthetic routes typically include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution reactions.
- Cyclization : Completing the quinazoline structure through cyclization reactions.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Key Structural Features :
- Triazole-Quinazoline Core : Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
- 6,6-Dimethyl Substituents: Stabilize the dihydroquinazolinone conformation, influencing metabolic stability .
Synthetic routes typically involve multi-step condensation reactions, with sulfur-containing reagents (e.g., thiols) for sulfanyl group incorporation . Characterization relies on NMR, IR, and mass spectrometry .
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Modifications in substituents significantly alter physicochemical properties and biological activities. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorobenzyl sulfanyl group () enhances antimicrobial activity compared to the 3-methylbenzyl group, likely due to increased electrophilicity . Conversely, methyl groups (target compound) improve lipophilicity and bioavailability .
- Aromatic Ring Modifications : Fluorophenyl () and dimethoxyphenyl () substituents enhance target selectivity. For example, fluorinated analogs exhibit stronger antifungal activity .
Mechanistic Insights :
- The trifluoromethyl analog () shows superior anticancer activity due to enhanced DNA intercalation and topoisomerase inhibition .
- The 2-chlorobenzyl analog’s antimicrobial specificity correlates with its ability to disrupt bacterial cell wall synthesis .
Physicochemical Properties
| Property | Target Compound | Ethylsulfanyl Analog | Hydroxyphenyl Analog |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 1.9 |
| Solubility (mg/mL) | 0.15 | 0.45 | 1.2 |
| Metabolic Stability (t₁/₂) | 120 min | 90 min | 180 min |
Activité Biologique
6,6-Dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the existing literature on its synthesis, biological evaluations, and pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and other reagents under specific conditions. For instance, a study demonstrated an efficient one-pot synthesis using boric acid as a catalyst, yielding high reaction rates and purity levels without the need for extensive purification methods .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For example, compounds structurally similar to 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one were evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | Moderate activity observed |
| Human prostate cancer (PC3) | Moderate activity observed |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound exhibited notable cytotoxicity against HCT-116 cells with an IC50 value of 17.35 µM . Additionally, it showed moderate effects on HePG-2 cells with an IC50 of 29.47 µM .
The mechanism underlying the anticancer activity involves the inhibition of key pathways associated with tumor growth. Studies suggest that triazoloquinazolines may inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II activity . Cell cycle analysis indicated that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells .
Other Biological Activities
Beyond anticancer properties, related compounds have been explored for additional biological activities:
- Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsants in animal models .
- Antifungal Activity: Although some thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized for antifungal evaluation, they exhibited poor activity against common fungal strains .
Case Studies
In a pharmacological evaluation involving a series of synthesized triazoloquinazoline derivatives:
- The derivatives were tested for their cytotoxic effects using the MTT assay across multiple cancer cell lines.
- Results indicated that while some compounds displayed strong activity against specific lines like HCT-116 and HePG-2, others had limited efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
